molecular formula C12H14N2 B1194173 N-(1-Naphthyl)ethylenediamine CAS No. 551-09-7

N-(1-Naphthyl)ethylenediamine

Cat. No.: B1194173
CAS No.: 551-09-7
M. Wt: 186.25 g/mol
InChI Key: NULAJYZBOLVQPQ-UHFFFAOYSA-N
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Description

N1-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound with the molecular formula C12H14N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a naphthyl group. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry .

Mechanism of Action

Target of Action

N-(1-Naphthyl)ethylenediamine (NEDA) primarily targets nitrates, nitrites, and sulfonamides in blood . It is a part of Griess reagents, which are used in quantitative inorganic analysis .

Mode of Action

NEDA acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . It undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .

Biochemical Pathways

NEDA is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The diazo compound formed accounts for the red coloration typical for a positive result .

Pharmacokinetics

Its solubility in water is 30 g/1000 ml (dihydrochloride, 20 °c) , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of NEDA’s action is the formation of a strongly colored azo compound when it undergoes a diazonium coupling reaction in the presence of nitrite . This color change is used in the quantitative analysis of nitrate and nitrite in water samples .

Action Environment

The action of NEDA can be influenced by environmental factors. For instance, the diazonium coupling reaction used in the analysis of nitrate and nitrite requires the sample to be first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Therefore, temperature and pH are critical factors in this process. Furthermore, NEDA should be stored under an inert atmosphere and protected from moisture to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

N-(1-Naphthyl)ethylenediamine plays a significant role in biochemical reactions, particularly in the detection of nitrites. It interacts with nitrite ions to form a diazonium compound, which subsequently couples with another molecule to produce a colored azo compound. This reaction is the basis of the Griess test, widely used for the quantitative analysis of nitrites in biological samples . Additionally, this compound can act as a bidentate ligand, forming coordination compounds with metals such as platinum .

Cellular Effects

This compound influences various cellular processes, particularly those involving nitrite metabolism. In cells, it reacts with nitrite ions to form colored azo compounds, which can be detected spectrophotometrically. This reaction is crucial for monitoring nitrite levels in biological samples, including blood and tissue extracts . The compound’s interaction with nitrites can also impact cellular signaling pathways and gene expression related to nitric oxide metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through diazonium coupling reactions. When nitrite ions are present, they react with this compound to form a diazonium compound. This intermediate then couples with another molecule, such as sulfanilamide, to produce a colored azo compound . This mechanism is the foundation of the Griess test, allowing for the sensitive detection of nitrites in various samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, the formation of colored azo compounds can be monitored over time to assess the stability and reactivity of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is effective in detecting nitrites without causing significant toxicity. At high doses, it may exhibit toxic effects, including irritation and potential disruption of cellular functions . It is essential to determine the appropriate dosage to balance sensitivity and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrite metabolism. It interacts with nitrite ions to form diazonium compounds, which then couple with other molecules to produce colored azo compounds . This reaction is crucial for the quantitative analysis of nitrites in biological samples, providing insights into metabolic flux and nitrite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with nitrite ions. The compound readily diffuses into cells, where it reacts with nitrites to form colored azo compounds . This reaction facilitates the detection and quantification of nitrites in various biological samples, including blood and tissue extracts.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with nitrite ions. The compound is distributed throughout the cytoplasm, where it reacts with nitrites to form diazonium compounds . These intermediates then couple with other molecules to produce colored azo compounds, allowing for the detection of nitrites at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(naphthalen-1-yl)ethane-1,2-diamine can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the reaction of 1-bromonaphthalene with ethylenediamine, followed by recrystallization from hydrochloric acid .

Industrial Production Methods

Industrial production of N1-(naphthalen-1-yl)ethane-1,2-diamine often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(naphthalen-1-yl)ethane-1,2-diamine is unique due to its combination of the naphthyl group and ethylenediamine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and analytical capabilities .

Properties

IUPAC Name

N'-naphthalen-1-ylethane-1,2-diamine
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InChI

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2
Source PubChem
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InChI Key

NULAJYZBOLVQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
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Description Data deposited in or computed by PubChem

Related CAS

1465-25-4 (di-hydrochloride)
Record name N-(1-Naphthyl)ethylenediamine
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DSSTOX Substance ID

DTXSID7043744
Record name N-(1-Naphthyl)ethylenediamine
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Molecular Weight

186.25 g/mol
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Physical Description

Straw-yellow viscous liquid; [Merck Index]
Record name N-(1-Naphthyl)ethylenediamine
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CAS No.

551-09-7
Record name N-(1-Naphthyl)ethylenediamine
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Record name N-(1-Naphthyl)ethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-1-naphthalenyl-
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Record name N-(1-Naphthyl)ethylenediamine
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Record name N-(1-naphthyl)ethylenediamine
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Record name N-1-NAPHTHYLETHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

Typical preparations of S-nitrosocaptopril involve the reaction of 50 mM captopril with 50 mM NaNO2 in 0.1 N acetic or sulfuric acid at room temperature for five minutes, after which the reaction solution is passed over a cation exchange resin, e.g., Dowex 50 in the protonated form, and the product eluted with water. The fractions that give positive reactions with N-(1-naphthyl)ethylenediamine, after exposure to 0.15% HgCl2 and diazotization with sulfanilamide, are lyophilized. Hygroscopic, bright red crystals were obtained that were
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Synthesis routes and methods II

Procedure details

To a suspension of N-1-naphthylethylenediamine dihydrochloride (746 mg, 2.88 mmol) in chloroform (50 ml), a saturated solution of sodium hydrogen carbonate (50 ml) was added, and the resultant mixture was stirred. The organic layer was collected, washed with a saturated solution of sodium chloride twice, dried over anhydrous sodium sulfate and concentrated to give Compound (7) (310 mg) as an oil. Yield, 58%.
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Synthesis routes and methods III

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35 ml of 2.5% sulfanilamide in 5% aqueous phosphoric acid in packed with 15 gr Freon 12 using 0.5 gr Emcol-14 as emusifier.
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Q & A

Q1: What is the primary application of N-(1-Naphthyl)ethylenediamine dihydrochloride in analytical chemistry?

A1: this compound dihydrochloride (NED) is widely used as a chromogenic reagent for the spectrophotometric determination of nitrite ions in various matrices, including water, soil, food, and biological samples. [, , , , , , ]. This application stems from its ability to participate in a diazotization-coupling reaction with nitrite, forming a colored azo dye detectable by spectrophotometry.

Q2: Can you elaborate on the mechanism of nitrite detection using this compound dihydrochloride?

A2: The detection of nitrite with NED involves a two-step process known as the Griess reaction. First, nitrite reacts with an aromatic amine, typically sulfanilamide, under acidic conditions to form a diazonium salt. This diazonium salt then reacts with NED, acting as a coupling agent, to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of nitrite in the sample. [, , , , ].

Q3: What are the advantages of using a composite reagent containing this compound dihydrochloride for nitrite determination?

A4: Composite reagents containing NED, the diazotizable amine (e.g., sulfanilamide), and the required acid offer several advantages. They simplify the analytical procedure, reduce the risk of errors, and improve reproducibility by ensuring the correct stoichiometry and optimal reaction conditions. [].

Q4: Are there any challenges or limitations associated with using this compound dihydrochloride in nitrite determination?

A5: Some substances, like ascorbic acid, can interfere with nitrite determination using NED by reacting with nitrite and reducing the color yield. [, ]. This interference can be mitigated by using appropriate sample preparation techniques or by employing alternative extraction methods, such as enzymatic treatment with ascorbate oxidase. [].

Q5: How does pH affect the reaction of this compound dihydrochloride with the diazotized amine in nitrite determination?

A6: The diazotization-coupling reaction is pH-dependent. While a slightly acidic medium is optimal for diazonium salt formation, a higher pH is favorable for the subsequent coupling reaction with NED. Therefore, pH control is crucial for achieving accurate and reliable results. [, , ].

Q6: What is the role of matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) in studying glucose metabolism in the ocular lens, and how is this compound dihydrochloride involved?

A7: MALDI IMS provides spatially resolved information on the distribution of glucose metabolites in the lens. NEDC serves as a matrix in MALDI IMS, facilitating the ionization and detection of these metabolites with high sensitivity. []. The technique helps understand metabolic processes related to diabetic cataract formation.

Q7: Can this compound dihydrochloride be used for analyzing other compounds besides nitrite?

A8: Yes, NED can be used to determine other analytes that can undergo diazotization-coupling reactions. For example, it has been employed in the analysis of pharmaceuticals like cefixime and ceftazidime, where the drug is diazotized and then coupled with NED for spectrophotometric detection. [, ].

Q8: How is this compound dihydrochloride used in thin-layer chromatography?

A9: NED is used as a visualizing agent in thin-layer chromatography (TLC) for detecting amines. After separating the amines on a TLC plate, spraying with a solution containing a diazonium salt (like Fast Black K salt) followed by NED can lead to the formation of colored spots, allowing for the visualization and identification of different amine compounds. [].

Q9: What is the molecular formula and weight of this compound dihydrochloride?

A9: The molecular formula of this compound dihydrochloride is C12H16N2 • 2HCl, and its molecular weight is 261.18 g/mol.

Q10: What spectroscopic techniques are commonly used to characterize this compound dihydrochloride and its derivatives?

A10: Common spectroscopic techniques used to characterize NED and its derivatives include:

  • FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H, C-H, and C-N bonds. [, ].
  • NMR Spectroscopy (1H and 31P): Useful for determining the structure and purity of the compound and analyzing the substitution patterns in cyclotriphosphazene derivatives. [, ].
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its derivatives. [, ].

Q11: Has this compound dihydrochloride been explored in the context of cyclochlorotriphosphazene chemistry?

A12: Yes, research has explored using NED as a reagent in reactions with cyclochlorotriphosphazene (N3P3Cl6). These reactions aim to substitute chlorine atoms with NED, yielding partially or fully substituted cyclotriphosphazene derivatives. [, ]. This area of research is relevant for developing novel materials with potentially valuable properties.

Q12: What are the potential benefits of incorporating this compound into cyclotriphosphazene structures?

A12: Incorporating NED into cyclotriphosphazene structures can lead to compounds with potentially enhanced properties compared to the parent cyclotriphosphazene. These enhanced properties might include:

    Q13: What is known about the potential biological activity of this compound and its derivatives?

    A14: Some studies have investigated the antimicrobial activities of NED derivatives, particularly those synthesized by incorporating NED into cyclotriphosphazene structures. These studies have shown that certain derivatives exhibit significant antimicrobial activity against various human pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [, ].

    Q14: Are there any safety concerns associated with handling this compound dihydrochloride?

    A17: While specific safety data for NED dihydrochloride might be limited, it's always recommended to handle chemicals with caution. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information, including appropriate handling procedures, personal protective equipment, and first aid measures. [].

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